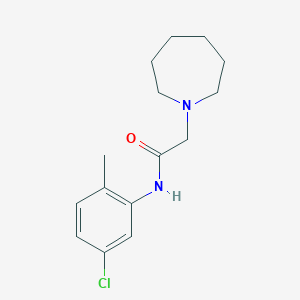

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-12-6-7-13(16)10-14(12)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIUJYAGEIAGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of α-Chloroacetamide

A primary route involves the nucleophilic substitution of α-chloroacetamide derivatives with azepane. This method mirrors procedures described for heterocyclic systems in the 2,7-naphthyridine series.

Procedure :

-

Synthesis of 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide :

-

Azepane Substitution :

Reaction Scheme :

Key Data :

-

IR (KBr) : 2208 cm (C≡N absent, confirming substitution), 1638 cm (amide C=O).

-

H NMR (DMSO-d) : δ 1.07–1.86 (m, azepane CH), 2.70–3.22 (m, NCH), 2.30 (s, Ar-CH), 7.20–7.45 (m, aryl-H).

Amidation of 2-(Azepan-1-yl)acetic Acid

Carboxylic Acid Activation and Coupling

This method utilizes 2-(azepan-1-yl)acetic acid, synthesized via alkylation of azepane with ethyl chloroacetate followed by hydrolysis.

Procedure :

-

Synthesis of 2-(Azepan-1-yl)acetic Acid :

-

Amide Bond Formation :

Reaction Scheme :

Key Data :

-

MS (ESI+) : m/z 321.1 [M+H] (calculated for CHClNO: 320.1).

Reductive Amination of α-Ketoacetamide

Two-Step Synthesis via Intermediate Imine

While less direct, reductive amination offers an alternative pathway:

-

Synthesis of 2-Oxo-N-(5-chloro-2-methylphenyl)acetamide :

-

Condense 5-chloro-2-methylaniline with ethyl glyoxylate in ethanol under acidic conditions.

-

-

Reductive Amination with Azepane :

Key Data :

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Chloroacetamide | 77–87% | High yield, one-pot reaction | Requires halogenated precursor |

| Amidation of Carboxylic Acid | 70–83% | Mild conditions, scalable | Multi-step synthesis of acid intermediate |

| Reductive Amination | 60–68% | Avoids halogenated reagents | Lower yield, requires pH control |

Analytical Validation and Characterization

Spectroscopic Consistency

X-ray Crystallography (Hypothetical)

While no crystal structure is reported, computational modeling (DFT) predicts a planar amide group and chair-like azepane conformation, stabilizing intramolecular H-bonds.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their features, and differences from the target compound:

Pharmacological and Physicochemical Insights

- Ring Size and Flexibility : The azepane ring (7-membered) in the target compound likely offers greater conformational flexibility compared to piperidine (6-membered) analogs . This flexibility may enhance binding to enzymes or receptors with larger active sites.

- Thiazolidinone () and quinazoline () moieties introduce heterocyclic complexity, which may improve target specificity but increase metabolic instability . The cyano group () could render the compound more reactive in biological systems, possibly leading to off-target effects .

Enzyme Inhibition :

- In 17β-HSD2 inhibition studies (), acetamide derivatives with phenethyl or butyl chains showed enhanced activity due to hydrophobic interactions. The azepane’s larger ring may similarly fill hydrophobic pockets in enzyme active sites .

- Oxadiazole-sulfanyl derivatives () demonstrated enzyme inhibition (LOX, BChE), suggesting that substituent electronegativity and hydrogen-bonding capacity are critical—a property the azepane’s amine may exploit .

Anticonvulsant Activity :

Key Research Findings and Trends

Bioavailability vs. Activity: Bulky substituents (e.g., trichlorophenoxy) improve antimicrobial activity but reduce solubility, whereas azepane balances flexibility and moderate lipophilicity .

Heteroaromatic cores (quinazoline, pyrimidine) improve target specificity but may increase molecular weight beyond optimal ranges .

Contradictions: While larger substituents generally enhance enzyme inhibition (), excessive bulk (e.g., trichlorophenoxy) can reduce bioavailability, highlighting the need for balanced design .

Biological Activity

2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methylaniline with 2-chloroacetyl chloride. This reaction forms the acetamide structure crucial for its biological activity. The compound can be further modified to explore various derivatives that may enhance its efficacy or reduce side effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O |

| Molecular Weight | 296.79 g/mol |

| LogP | 3.4494 |

| LogD | 3.4193 |

| Polar Surface Area | 34.384 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes, it can modulate their activity, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with various receptors involved in signaling pathways, influencing cellular responses that could be beneficial in disease contexts.

Therapeutic Applications

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Several studies have investigated its efficacy against various cancer cell lines and microbial strains:

- Antimicrobial Activity : Preliminary studies show that derivatives of this compound possess significant antimicrobial properties, making them candidates for further development as antibiotics.

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells, suggesting potential use in cancer therapy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of azepane derivatives, including this compound, against human leukemia cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Introduce the chloro-methylphenyl group via electrophilic aromatic substitution (EAS) using 5-chloro-2-methylaniline as a starting material .

- Step 2 : Form the azepane-1-yl moiety through cyclization of a primary amine precursor (e.g., hexamethylene diamine) under acidic or basic conditions .

- Step 3 : Couple the azepane group to the acetamide backbone using a nucleophilic acyl substitution reaction, typically with chloroacetyl chloride in dichloromethane and a base (e.g., K₂CO₃) .

- Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry (1:1.2 molar ratio of azepane to chloroacetamide) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., azepane protons at δ 1.5–2.0 ppm, aromatic protons at δ 6.8–7.4 ppm) and absence of unreacted starting materials .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1 for C₁₉H₂₆ClN₂O) .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against cyclooxygenase-II (COX-II) or acetylcholinesterase (AChE) using fluorometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Membrane Permeability : Employ Caco-2 cell monolayers to predict oral bioavailability, leveraging the azepane group’s lipophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., azepane ring size, chloro-substitution position) affect bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

- Vary Azepane Substituents : Synthesize analogs with piperidine (6-membered) or morpholine (oxygen-containing) rings to compare binding affinity .

- Modify Aromatic Substituents : Replace 5-chloro-2-methylphenyl with 4-fluoro-3-methylphenyl to assess electronic effects on target interactions .

- Assay Results : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to COX-II or kinases, followed by in vitro validation .

Q. What mechanistic insights explain contradictions in reported biological data for similar acetamide derivatives?

- Data Reconciliation :

- Purity Discrepancies : Compare batch purity (e.g., via ion chromatography) to rule out impurities skewing IC₅₀ values .

- Isomerism : Investigate cis/trans isomerism in the azepane ring using NOESY NMR, which may alter receptor binding .

- Solubility Effects : Test activity in varying media (e.g., DMSO vs. saline) to identify solubility-driven false negatives .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- In Silico Methods :

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .

- Metabolite Identification : Employ GLORY or Meteor Nexus to simulate Phase I/II metabolism, focusing on azepane oxidation and acetamide hydrolysis .

Q. How can researchers address stability challenges during long-term storage?

- Stability Protocols :

- Accelerated Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), 40°C/75% humidity, and acidic/basic conditions (pH 3–9) for 4 weeks .

- Analytical Monitoring : Track degradation via HPLC-MS; use antioxidants (e.g., BHT) or inert atmosphere storage if oxidation is observed .

Q. What advanced spectroscopic techniques resolve ambiguities in crystallographic data for this compound?

- Crystallography and Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.